9-Ethyl-9h-fluoren-9-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-ethylfluoren-9-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-2-15(16)13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h3-10,16H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMDBFDEHVXHBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=CC=CC=C2C3=CC=CC=C31)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90287222 | |
| Record name | 9-ethyl-9h-fluoren-9-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90287222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7029-48-3 | |
| Record name | NSC49728 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49728 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-ethyl-9h-fluoren-9-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90287222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Theoretical Frameworks of the Fluorene Scaffold in Organic Synthesis
The protons at the C-9 position are acidic (pKa ≈ 22.6 in DMSO), facilitating deprotonation to form the fluorenyl anion. This anion is a potent nucleophile, enabling a wide range of substitution reactions at this site. This reactivity is fundamental to the synthesis of 9-substituted and 9,9-disubstituted fluorene (B118485) derivatives, which are pivotal intermediates for creating more complex molecules rsc.org. The introduction of substituents at the C-9 position is a key strategy for tuning the molecule's properties, such as solubility, thermal stability, and charge-transport characteristics, which is crucial for applications in organic electronics researchgate.netchemsynthesis.com. Furthermore, the fluorene structure serves as a building block for highly strained, hoop-shaped molecules and advanced materials for organic light-emitting diodes (OLEDs) chemsynthesis.com.
Contemporary Research Significance of 9 Substituted Fluorenols
9-Substituted fluorenols, a class of compounds that includes 9-Ethyl-9H-fluoren-9-ol, hold considerable significance in contemporary chemical research. These tertiary alcohols are often synthesized through the reaction of Grignard reagents or organolithium compounds with 9-fluorenone (B1672902), the ketone analogue of fluorenol rsc.org. Modern process intensification techniques, such as continuous flow reactions, have been developed to synthesize 9-aryl-fluoren-9-ols with high efficiency and yield at room temperature rsc.org.
The hydroxyl group at the C-9 position significantly influences the compound's chemical and physical behavior. It introduces the capacity for hydrogen bonding, which can affect solubility and intermolecular interactions . The C-9 position in these alcohols is a stereocenter, and the development of enantioselective syntheses is an active area of research.
The reactivity of 9-substituted fluorenols is also a subject of investigation. For instance, photochemical studies on these compounds reveal that they can undergo competing homolytic and heterolytic cleavage of the C9-substituent bond upon irradiation, leading to radical and carbocation intermediates chemsynthesis.com. This reactivity opens pathways for novel synthetic transformations. Moreover, these fluorenols are valuable precursors; for example, the parent compound 9H-fluoren-9-ol can be oxidized to 9-fluorenone or undergo other transformations to create a diverse array of functionalized fluorene (B118485) derivatives ebi.ac.uk.
Emerging Research Directions for 9 Ethyl 9h Fluoren 9 Ol and Analogues
Asymmetric and Stereoselective Syntheses of Chiral Fluorenols
The creation of chiral fluorenols, where the hydroxyl-bearing carbon is a stereocenter, represents a formidable challenge in synthetic chemistry. Overcoming this challenge has led to the development of elegant catalytic asymmetric strategies that provide access to enantioenriched fluorenol derivatives.
Catalytic Asymmetric Strategies for Enantioenriched Fluorenols
The catalytic asymmetric synthesis of chiral fluorenes and their derivatives has been an area of intense investigation. researchgate.net These methods are crucial as the chiral fluorene motif is a key structural element in numerous bioactive molecules, ligands for asymmetric catalysis, and advanced functional materials. researchgate.net Various approaches utilizing transition metal and organocatalysis have been successfully developed to prepare chiral fluorenes with high optical purity. researchgate.net
A prominent strategy involves the use of cooperative catalysis, where a palladium catalyst and a chiral ligand work in concert to control the stereochemical outcome of the reaction. This approach has proven to be a powerful tool for constructing polysubstituted arenes, which are often difficult to access through traditional cross-coupling reactions. researchgate.net
Enantioconvergent Processes via Cooperative Catalysis
A significant breakthrough in the synthesis of chiral fluorenols has been the development of enantioconvergent processes. nih.govrsc.org These methods utilize a cooperative catalytic system, typically involving palladium and a chiral norbornene (NBE*), to transform a racemic mixture of starting materials into a single enantiomer of the product. nih.govrsc.org
This strategy has been successfully applied to the synthesis of a wide range of functionalized chiral fluorenols with excellent enantioselectivities, often exceeding 90% enantiomeric excess (e.e.). nih.gov The process typically starts from readily available racemic secondary ortho-bromobenzyl alcohols and aryl iodides. nih.govrsc.org The reaction proceeds through a redox-neutral transformation that involves the sequential destruction and regeneration of stereocenters, ultimately leading to the desired enantioenriched fluorenol. nih.gov
The general mechanism of this enantioconvergent synthesis can be summarized as follows:
A Pd(II)-initiated oxidation of the racemic secondary ortho-bromobenzyl alcohol to an achiral ortho-bromoacetophenone. nih.gov
An asymmetric Catellani-type reaction between the in situ generated ketone and the aryl iodide, catalyzed by a Pd(0)/chiral norbornene complex. researchgate.netnih.gov
This approach is highly valued for its ability to convert an entire racemic mixture into a single chiral product, maximizing atom economy and providing a valuable addition to the synthetic chemist's toolbox for creating chiral molecules. nih.gov
Transition-Metal-Catalyzed and Organocatalyzed Transformations
The construction of the fluorene core and the introduction of substituents are often achieved through powerful transition-metal-catalyzed and organocatalyzed reactions. These methods offer high efficiency, selectivity, and functional group tolerance.
Palladium-Catalyzed Annulations and Coupling Strategies for Fluorene Scaffolds
Palladium catalysis is a cornerstone in the synthesis of fluorene scaffolds. A variety of palladium-catalyzed annulation and coupling reactions have been developed to construct the characteristic tricyclic system of fluorene.
One such method is the palladium-catalyzed annulation of arynes by substituted o-halostyrenes, which yields substituted 9-fluorenylidenes in a single step. nih.gov This reaction forms two new carbon-carbon bonds under relatively mild conditions and is tolerant of various functional groups. nih.gov Another powerful technique is the palladium-catalyzed cyclocarbonylation of o-halobiaryls, providing an efficient route to fluoren-9-ones, which can be subsequently converted to fluorenols. organic-chemistry.org
The Catellani reaction, which utilizes palladium/norbornene cooperative catalysis, is a particularly effective strategy for the synthesis of highly substituted arenes, including fluorene derivatives. researchgate.netsnnu.edu.cn This reaction allows for sequential ortho-C-H functionalization and ipso-termination of aryl halides in a single operation. researchgate.net A notable application is the synthesis of fluorenols from aryl iodides and secondary ortho-bromobenzyl alcohols. researchgate.net
| Catalyst System | Reactants | Product | Key Features |
| Pd(dba)₂ / P(o-tol)₃ | 2-halobenzaldehyde, 2-(trimethylsilyl)aryl triflate | Fluoren-9-one | Annulation of in-situ generated arynes. nih.gov |
| Pd(OAc)₂ / Tricyclohexylphosphine | o-halobiaryl, CO | Fluoren-9-one | Cyclocarbonylation with 1 atm of CO. organic-chemistry.org |
| Pd(II) / Chiral Norbornene | Racemic ortho-bromobenzyl alcohol, Aryl iodide | Chiral Fluorenol | Enantioconvergent synthesis. nih.govrsc.org |
Ruthenium- and Rhodium-Based Catalysis in Fluorenol Synthesis
While palladium catalysis is prevalent, ruthenium and rhodium catalysts also offer unique and powerful pathways to fluorene and fluorenol derivatives. These metals can catalyze dehydrogenative cyclizations and C-H activation reactions, providing alternative and complementary synthetic routes.
Rhodium catalysts have been employed in the intramolecular acylation of biarylcarboxylic acids to produce fluorenones, which are precursors to fluorenols. acs.org This method represents the first catalytic intramolecular acylation for fluorenone synthesis. acs.org Additionally, rhodium-catalyzed "stitching" reactions have been developed for the convergent synthesis of fluorene derivatives. researchgate.net
Ruthenium catalysts have been shown to be effective in the direct sp³ C-H alkylation of fluorene using alcohols, proceeding through a "borrowing hydrogen" mechanism. acs.org This reaction allows for the introduction of alkyl groups at the C9 position using environmentally benign alkylating agents. Ruthenium-catalyzed C-H activation has also been utilized for the arylation of fluoroarenes, demonstrating the versatility of this metal in forming key C-C bonds for the construction of complex aromatic systems. acs.org
| Catalyst | Reaction Type | Reactants | Product |
| [RhCl(cod)]₂ | Intramolecular Acylation | Biarylcarboxylic acid | Fluorenone acs.org |
| [Rh(cod)Cl]₂ | Stitching Reaction/Isomerization | 2-(silylethynyl)arylboronates, 2-(silylethynyl)aryl bromides | Fluorene derivative researchgate.net |
| [Ru(p-cymene)Cl₂]₂ | C-H Alkylation | 9H-fluorene, Alcohol | 9-Alkyl-9H-fluorene acs.org |
| Ru(II) biscarboxylate(η⁶-arene) | C-H Arylation | Fluoroarene, Aryl halide | Arylated fluoroarene acs.org |
Lewis Acid Catalysis in Propargylic Alcohol Derivatization
Lewis acid catalysis plays a crucial role in the derivatization of propargylic alcohols, which are key intermediates in the synthesis of various fluorene derivatives, including this compound. These reactions often proceed through highly reactive intermediates, enabling the formation of complex molecular architectures.
Boron trifluoride etherate (BF₃·OEt₂) is a commonly used Lewis acid catalyst in these transformations. It can promote the reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with various nucleophiles to afford highly functionalized 9-substituted fluorene derivatives. thieme-connect.de The reaction is believed to proceed through an allene (B1206475) carbocation intermediate. thieme-connect.de
Lewis acids have also been utilized in tandem cyclization reactions. For instance, the reaction of tertiary cycloalkanols with propargylic alcohols, catalyzed by a Lewis acid, can lead to the formation of hexahydro-1H-fluorene derivatives through a ring-expansion strategy. acs.orgnih.gov These cascade reactions, often involving Meyer-Schuster rearrangement and Friedel-Crafts-type cyclization, provide conceptually novel routes to polycyclic systems. acs.orgnih.gov
| Lewis Acid | Reactants | Product Type | Key Transformation |
| BF₃·OEt₂ | 9-(phenylethynyl)-9H-fluoren-9-ol, 2-aminobenzamide | (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamide | Derivatization via allene carbocation. thieme-connect.de |
| Thulium(III) trifluoromethanesulfonate | Tertiary cycloalkanol, Propargylic alcohol | Hexahydro-1H-fluorene derivative | Tandem ring expansion and cyclization. acs.orgnih.gov |
| Various Lewis Acids | Propargylic alcohol, 2-butynedioate, Secondary amine | Dihydroazepine | Three-component reaction. sci-hub.se |
Selective Functionalization at the 9-Position of Fluorene
The reactivity of the C-9 position of the fluorene ring is a cornerstone of its chemistry. The methylene (B1212753) bridge protons are relatively acidic, facilitating deprotonation and subsequent reaction with electrophiles. researchgate.net This intrinsic reactivity allows for the introduction of a wide array of functional groups, a key step in the synthesis of derivatives like this compound. researchgate.net
Intramolecular C–H functionalization has emerged as a powerful strategy for creating complex molecules from simpler precursors in an atom-economical fashion. In the context of fluorenol synthesis, this approach allows for the direct formation of the C-C or C-O bond at the 9-position by activating a nearby C-H bond.
One notable method involves the palladium-catalyzed intramolecular C-H functionalization to selectively synthesize 9-substituted fluorenols (FOLs). researchgate.net This reaction pathway is particularly advantageous for constructing heteroring-fused fluorenols, which are challenging to produce using conventional methods. researchgate.net The strategy relies on designing precursors where a C-H bond is positioned appropriately for the catalyst to mediate a ring-closing reaction, thereby functionalizing the 9-position. researchgate.net Another related approach involves silyl (B83357) cation-promoted C–F activation, which can lead to a formal C–H activation and the formation of a new C(aryl)-C(alkyl) bond, ultimately yielding the fluorene skeleton. rsc.org While this specific example focuses on forming the fluorene ring itself, the principle of intramolecular C-H insertion is a key concept in modern synthetic chemistry. rsc.org
The selectivity in these reactions is often controlled by directing groups, which position the catalyst in proximity to the target C-H bond, or by the inherent geometric constraints of the substrate. sigmaaldrich.com This level of control is essential for suppressing undesired side reactions, such as intermolecular cyclization, and promoting the desired intramolecular pathway. researchgate.net
The most direct route to functionalizing the 9-position of fluorene is through alkylation or arylation. Due to the acidity of the C-9 protons, fluorene can be deprotonated with a base to form a fluorenyl anion, which then acts as a nucleophile. researchgate.net
Conventional methods typically involve the use of alkyl halides as alkylating agents in the presence of a base, such as sodium hydroxide, often leading to bis-alkylated products as the major outcome. researchgate.net However, significant progress has been made in developing methodologies for selective mono-alkylation. A simple, efficient, and environmentally friendly protocol utilizes alcohols as alkylating agents in the presence of potassium tert-butoxide (t-BuOK) as a catalyst, affording 9-monoalkylfluorenes in nearly quantitative yields. rsc.org This "borrowing hydrogen" strategy represents a green alternative to traditional methods. researchgate.net
To enhance properties like solubility, which is crucial for applications in organic electronics, both protons at the 9-position are often substituted with long alkyl chains. nih.gov These modifications are critical for creating processable fluorene-based polymers for devices like polymer light-emitting diodes (PLEDs). researchgate.net
Below is a summary of representative conditions for the alkylation of fluorene.
| Alkylating Agent | Catalyst/Base | Solvent/Conditions | Product | Yield | Reference |
| 1-Bromohexane | aq. NaOH, TBAI | Biphasic (aq/org) | 9,9-Dihexylfluorene | High | researchgate.net |
| Various Alcohols | t-BuOK | - | 9-Monoalkylfluorenes | Near Quantitative | rsc.org |
| Alkyl Halides | Base | - | 9,9-Dialkylfluorene | Major Product | researchgate.net |
TBAI: Tetrabutylammonium iodide
Multi-Component and Cascade Reaction Sequences for Fluorenol Scaffolds
Multi-component and cascade reactions offer an elegant and efficient means to construct complex molecular scaffolds like fluorenols from simple starting materials in a single pot. These strategies are characterized by high atom economy and operational simplicity.
The [2+2+2] cyclotrimerization of alkynes is a powerful method for assembling substituted benzene (B151609) rings and has been effectively applied to the synthesis of fluorenols. researchgate.netmdpi.com This strategy involves the reaction of a diyne with an alkyne, catalyzed by a transition metal, to form the core aromatic structure of the fluorenol in a single step. mdpi.com
The choice of catalyst is critical for controlling the regioselectivity of the reaction. For example, in the cyclotrimerization of diynes with terminal alkynes, rhodium-based catalysts like Wilkinson's catalyst (RhCl(PPh₃)₃) tend to favor the formation of "ortho" isomers. sci-hub.se In contrast, ruthenium-based catalysts such as Cp*Ru(cod)Cl typically yield "meta" isomers as the predominant product with high selectivity (>9:1). mdpi.com This catalytic control allows for the regioselective synthesis of variously substituted 2,4- and 3,4-disubstituted fluorenols. researchgate.netmdpi.com These fluorenol products can be further converted into other important structures, such as 9,9'-spirobifluorenes. mdpi.com
The following table summarizes the influence of the catalyst on the regioselectivity of fluorenol synthesis via [2+2+2] cyclotrimerization.
| Catalyst System | Predominant Isomer | Selectivity (meta:ortho) | Reference |
| Cp*Ru(cod)Cl | meta (2,4-disubstituted) | >9:1 | mdpi.com |
| RhCl(PPh₃)₃ | ortho | - | sci-hub.se |
| Rh-based catalysts | ortho (3,4-disubstituted) | - | researchgate.net |
CpRu(cod)Cl: (Cyclopentadienyl)ruthenium(1,5-cyclooctadiene) chloride
The Hantzsch thiazole (B1198619) synthesis is a classic and versatile method for constructing the thiazole ring. mdpi.comscispace.com This reaction has been adapted to create complex fluorenyl derivatives by reacting a fluorene-containing thiourea (B124793) or thioamide with an α-halocarbonyl compound. mdpi.comresearchgate.net
In a typical sequence, fluorenone is first converted to 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide. mdpi.comresearchgate.net This intermediate then undergoes the Hantzsch reaction with various α-halocarbonyls (like chloroacetaldehyde (B151913) or α-haloketones) to yield fluorenyl-hydrazonothiazole derivatives. mdpi.comresearchgate.net The reaction can be carried out in aprotic solvents such as tetrahydrofuran (B95107) (THF) or 1,4-dioxane. mdpi.comresearchgate.net While a base is not strictly necessary, its addition can reduce the reaction time. mdpi.com This methodology provides a robust route to fluorenyl derivatives incorporating a thiazole moiety, which is a common heterocycle in pharmacologically active compounds. mdpi.com
Mechanistic Insights into the Reactivity of this compound
The study of this compound and its parent compound, 9-fluorenol, provides a window into fundamental chemical processes, including bond formation, the behavior of reactive intermediates, and photochemical transformations. This article delves into the mechanistic investigations of reactions involving this fluorene derivative, shedding light on its chemical behavior.
Computational Chemistry and Advanced Spectroscopic Characterization
Density Functional Theory (DFT) Applications in Structural and Electronic Elucidation
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the ground-state properties of organic molecules. nih.gov It offers a balance of accuracy and computational efficiency, making it suitable for investigating the structure and reactivity of fluorene (B118485) derivatives. nih.govresearchgate.net
DFT calculations are instrumental in elucidating the electronic landscape of 9-Ethyl-9h-fluoren-9-ol. By solving the Kohn-Sham equations, one can obtain the molecule's optimized geometry and its electronic properties. d-nb.info Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). materialsciencejournal.org
The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. ijarset.com The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. semanticscholar.org A smaller gap generally implies higher reactivity. semanticscholar.org For fluorene-based systems, the extensive π-conjugation of the fluorene core significantly influences these orbital energies. nih.gov
The Molecular Electrostatic Potential (MEP) map is another valuable output of DFT calculations. The MEP visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov In this compound, the oxygen atom of the hydroxyl group is expected to be a region of high negative potential (red), making it a likely site for electrophilic attack, while the hydrogen of the hydroxyl group would be a site of positive potential (blue). nih.gov
| Computational Parameter | Description | Typical Predicted Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -1.5 |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies (ELUMO - EHOMO) | 4.0 to 5.0 |
| Ionization Potential (I) | Approximated as -EHOMO | 5.5 to 6.5 |
| Electron Affinity (A) | Approximated as -ELUMO | 0.5 to 1.5 |
For this compound, DFT could be used to model various reactions, such as its acid-catalyzed dehydration to form 9-ethyl-9H-fluorene or its oxidation to 9-ethylfluoren-9-one. The calculations would involve optimizing the geometries of the reactant, product, and any intermediates, as well as finding the specific transition state structure for each step. researchgate.net Analyzing the vibrational frequencies of the transition state structure confirms that it corresponds to the correct reaction coordinate, as it should possess exactly one imaginary frequency. nih.gov
DFT calculations provide deep insights into the underlying electronic and structural changes that govern molecular transformations. For instance, the oxidation of 9H-fluorenes to 9-fluorenones is a common and important reaction. researchgate.net DFT can be employed to rationalize this transformation by analyzing the changes in bond lengths, bond angles, and atomic charges throughout the reaction pathway.
By examining the frontier molecular orbitals (HOMO and LUMO) of the reactant and the transition state, one can understand the flow of electrons during the reaction. Natural Bond Orbital (NBO) analysis, another tool used in conjunction with DFT, can further clarify the charge delocalization and hyperconjugative interactions that stabilize or destabilize intermediates and transition states, thereby explaining the feasibility and selectivity of the transformation. ijarset.com
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Phenomena
While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), has become a leading method for investigating the properties of electronically excited states. uci.edursc.org It is widely used to calculate vertical excitation energies, which correspond to the absorption of light by a molecule. nih.gov
TD-DFT is a powerful tool for simulating the UV-Vis absorption spectra of molecules like this compound. ekb.eg The calculations yield a series of vertical excitation energies and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. mdpi.comnih.gov These theoretical "stick spectra" can be broadened to generate a simulated spectrum that can be directly compared with experimental data. mdpi.com
For fluorene derivatives, the absorption spectra are typically characterized by intense π-π* transitions arising from the conjugated aromatic system. researchgate.netacs.org TD-DFT can accurately predict the wavelengths of maximum absorption (λmax) for these transitions. acs.org Furthermore, by optimizing the geometry of the first excited state, TD-DFT can be used to simulate fluorescence emission spectra, providing information about the energy difference between the excited and ground states. nih.gov
| Transition | Calculated Excitation Energy (eV) | Calculated Wavelength (nm) | Oscillator Strength (f) | Orbital Contribution |
|---|---|---|---|---|
| S0 → S1 | 4.25 | 292 | 0.08 | HOMO → LUMO |
| S0 → S2 | 4.50 | 275 | 0.65 | HOMO-1 → LUMO |
| S0 → S3 | 4.88 | 254 | 0.40 | HOMO → LUMO+1 |
Fluorene-containing molecules are known to exhibit interesting photophysical phenomena, including the formation of intramolecular excimers. researchgate.net An excimer is a short-lived dimeric species formed between a molecule in an excited state and an identical molecule in the ground state. In molecules containing two fluorene units, this can occur intramolecularly if the conformation allows the two chromophores to come into close proximity. nih.gov
TD-DFT is a valuable method for studying the dynamics and energetics of this process. nih.gov By calculating the potential energy surface of the excited state as a function of the distance and orientation between the fluorene moieties, researchers can identify the stable excimer conformation. researchgate.net These calculations reveal that the excimer state is typically at a lower energy than the locally excited state, leading to a red-shifted and broad emission band in the fluorescence spectrum, which is a characteristic signature of excimer formation. nih.govresearchgate.net
X-ray Single-Crystal Diffraction for Absolute Structure Determination and Intermolecular Interactions
X-ray single-crystal diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal data on bond lengths, bond angles, and the absolute configuration of chiral centers, which is crucial for understanding a molecule's structure and reactivity.
The packing of molecules is governed by a variety of intermolecular interactions, such as hydrogen bonding, C-H···π interactions, and van der Waals forces. In the case of this compound, the hydroxyl group is expected to be a primary driver of intermolecular assembly through O-H···O hydrogen bonds, potentially forming chains or dimeric motifs within the crystal structure.
Table 1: Representative Crystallographic Data for a Substituted Fluorene Derivative (9-ethynyl-9-fluorenol) This table presents data for a related compound to illustrate typical crystallographic parameters, as specific data for this compound is not available in the cited literature.
| Parameter | Value |
| Compound | 9-ethynyl-9-fluorenol nih.gov |
| CCDC Number | 233474 nih.gov |
| Chemical Formula | C₁₅H₁₀O nih.gov |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
Hirshfeld Surface Analysis and Supramolecular Synthons
To visualize and quantify the intermolecular interactions that stabilize the crystal structure, Hirshfeld surface analysis is a powerful computational tool. This method maps the electron distribution of a molecule within a crystal to generate a unique surface, where the distances from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) are considered. These surfaces can be color-coded to highlight different types of intermolecular contacts.
For this compound, a Hirshfeld analysis would be expected to reveal the significance of hydrogen bonding involving the hydroxyl group, visible as distinct red regions on a surface mapped with the normalized contact distance (dₙₒᵣₘ). Analysis of related structures, such as 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde, shows that H···H, O···H, and C···H interactions are the most significant contributors to the crystal packing. nih.gov
Two-dimensional fingerprint plots derived from the Hirshfeld surface quantify the percentage contribution of each type of interaction. For a fluorenol derivative, O···H contacts, representing hydrogen bonds, would appear as sharp, distinct spikes on the plot. Other significant interactions would likely include H···H contacts, arising from van der Waals forces, and C···H contacts, indicative of C-H···π interactions with the aromatic fluorenyl rings. researchgate.netnih.gov These interactions form predictable patterns known as supramolecular synthons, which are the fundamental building blocks of crystal engineering.
Table 2: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Related Fluorene Derivative Data is illustrative and based on findings for 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde to demonstrate the output of the analysis. nih.gov
| Interaction Type | Contribution (%) |
| H···H | 46.9 |
| O···H | 27.9 |
| C···H | 17.8 |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. While standard ¹H and ¹³C NMR provide information about the chemical environment of atoms, advanced techniques are required for detailed stereochemical and conformational analysis.
For this compound, techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) would be critical. A NOESY experiment detects through-space interactions between protons that are in close proximity, allowing for the determination of the relative stereochemistry and preferred conformation of the ethyl group relative to the fluorene ring system.
While specific advanced NMR data for this compound are not available, ¹H and ¹³C NMR data for the parent compound, 9H-Fluoren-9-ol, have been reported. nih.gov The introduction of the ethyl group at the C9 position would induce characteristic shifts in the NMR spectrum. The C9 carbon, for example, would show a significant downfield shift, and its signal would change from a methine to a quaternary carbon. The protons of the ethyl group would appear as a characteristic quartet and triplet in the ¹H NMR spectrum.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values based on known shifts for 9H-fluoren-9-ol and standard substituent effects. Experimental verification is required.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Aromatic-H | 7.2 - 7.8 | 120 - 145 |
| C9-OH | Variable (broad singlet) | - |
| C9 | - | ~78-82 |
| -CH₂- | ~2.0 (quartet) | ~30-35 |
| -CH₃ | ~0.9 (triplet) | ~8-12 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Mechanistic Studies
Vibrational (IR) and electronic (UV-Vis) spectroscopy are key techniques used to probe molecular structure and follow the progress of chemical reactions.
The IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. The exact position and shape of this band can provide information about the extent of hydrogen bonding in the sample. Other key peaks would include C-H stretching vibrations for the aromatic and aliphatic groups (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively) and C=C stretching vibrations for the aromatic rings in the 1450-1600 cm⁻¹ region. While an IR spectrum for the parent 9H-Fluoren-9-ol is available, specific data for the ethyl derivative is not present in the searched literature. nist.gov
UV-Vis spectroscopy provides information on the electronic transitions within the molecule. The fluorene system possesses a characteristic UV absorption profile. The UV spectrum of a related compound, N-(9H-Fluoren-9-ylmethyl)-piperidine, shows characteristic absorption bands between 270 and 310 nm. researchgate.net this compound is expected to exhibit similar absorption bands, corresponding to π-π* transitions within the aromatic fluorene core. These spectroscopic methods are valuable in mechanistic studies for monitoring the disappearance of reactants and the appearance of intermediates or products that possess different functional groups or chromophores.
Electrochemical Methods for Characterizing Reactive Intermediates
Electrochemical techniques, such as cyclic voltammetry (CV), are powerful for investigating the redox properties of molecules and characterizing reactive intermediates. These methods can be used to determine oxidation and reduction potentials and to study the stability of species like radical cations and anions.
Studies on fluorene and its derivatives show that they can be electrochemically oxidized. acs.org The first step often involves the formation of a radical cation. The stability and subsequent reaction pathways of this intermediate are highly dependent on the substituents at the C9 position. In the case of this compound, electrochemical oxidation could potentially lead to the formation of a fluorenyl cation intermediate via the loss of the hydroxyl group, although this pathway would depend on the experimental conditions. The electrochemical behavior of fluorenone-based copolymers has been analyzed to correlate formal potentials with optical band gaps. researchgate.net While direct electrochemical data for this compound is unavailable, these studies on related systems demonstrate the utility of electrochemistry in probing the electronic structure and reactivity of the fluorene core, which is essential for understanding potential reaction mechanisms and designing new functional materials.
Advanced Applications and Functionalization Strategies of 9 Ethyl 9h Fluoren 9 Ol Scaffolds
Integration into Supramolecular Architectures and Assemblies
The planar, aromatic nature of the fluorene (B118485) core, combined with the functional handle of the hydroxyl group and the modulating influence of the ethyl substituent, makes 9-ethyl-9H-fluoren-9-ol a versatile building block for supramolecular chemistry. These non-covalent assemblies can exhibit emergent properties derived from the organized arrangement of their molecular components.
While specific studies on host-guest interactions involving this compound are not extensively documented, the broader family of fluorene derivatives is known to participate in such interactions. The fluorene unit can act as a fluorescent reporter, with its emission properties being sensitive to the local environment. Encapsulation of a guest molecule within a host structure containing the this compound moiety could lead to changes in the emission spectrum, quantum yield, and lifetime of the fluorophore. This sensitivity can be harnessed to develop fluorescent sensors for specific analytes.
The hydroxyl group of this compound can also participate in hydrogen bonding, a key interaction in host-guest chemistry. This allows for the directed assembly of supramolecular structures and can play a role in the recognition of guest molecules. The ethyl group, by providing steric bulk, can influence the shape and size of the binding cavity in a potential host molecule, thereby affecting its selectivity for different guests.
| Interaction Type | Potential Effect on Emission | Controlling Factors |
| π-π Stacking | Red-shift in emission, potential for excimer formation | Solvent polarity, concentration, presence of aromatic guests |
| Hydrogen Bonding | Changes in quantum yield and emission wavelength | pH, solvent, nature of hydrogen bonding partner |
| Steric Hindrance | Prevention of aggregation-caused quenching | Size and nature of the ethyl group and the guest molecule |
This table represents potential interactions and effects based on the general behavior of fluorene derivatives in supramolecular systems.
Ligands derived from fluorene have been utilized in coordination chemistry to create novel metal-organic frameworks (MOFs) and coordination polymers. rsc.org The functionalization of the fluorene core allows for the introduction of coordinating groups, and the rigid nature of the fluorene backbone can lead to predictable and well-defined structures.
In the context of this compound, the hydroxyl group can be deprotonated to act as an anionic oxygen donor ligand, or the fluorene backbone itself can be functionalized with other ligating groups such as carboxylic acids. rsc.org The presence of the ethyl group at the C9 position can influence the steric environment around the metal center, potentially affecting the coordination number and geometry of the resulting complex. These steric effects can also impact the packing of the coordination polymers in the solid state, leading to different network topologies.
Chirality transfer in supramolecular systems is a phenomenon where the chirality of one component is expressed in the supramolecular assembly. nih.govrsc.org While this compound is achiral, it can be a component of a chiral supramolecular system. For instance, if it is co-assembled with a chiral molecule, the resulting supramolecular structure can exhibit chirality, which can be detected by techniques such as circular dichroism (CD) spectroscopy.
The inherent chirality of a compound can guide the transfer of asymmetric information from the molecular level to the aggregate level, resulting in various morphologies. nih.gov This process can be influenced by the solvent and other supramolecular interactions like hydrogen bonding and π-π stacking. nih.gov In such systems, the fluorene moiety of this compound could act as a reporter unit, with its CD signal indicating the transfer of chirality within the assembly.
Design and Development in Advanced Materials Science
The optoelectronic properties of fluorene derivatives have positioned them as key components in a variety of advanced materials. The substitution at the C9 position is a critical strategy for tuning these properties and ensuring the processability and stability of the resulting materials.
Polyfluorenes are a significant class of conjugated polymers known for their strong blue photoluminescence, high quantum yields, and excellent charge carrier mobilities. researchgate.net The properties of these polymers can be readily tuned by substitution at the C9 position of the fluorene monomer. The introduction of alkyl groups, such as the ethyl group in this compound, serves several crucial functions:
Enhanced Solubility: The alkyl chains increase the solubility of the polymer in common organic solvents, which is essential for solution-based processing techniques like spin-coating and inkjet printing.
Prevention of Aggregation: The steric hindrance provided by the alkyl groups can prevent the close packing of polymer chains in the solid state. This minimizes the formation of aggregates, which can act as emission traps and lead to a red-shift in the emission spectrum and a decrease in luminescence efficiency.
The hydroxyl group in this compound offers a site for further functionalization, allowing for the attachment of other functional groups or for the creation of cross-linked networks to improve the morphological stability of thin films.
| Property | Influence of this compound Moiety |
| Solubility | The ethyl group enhances solubility in organic solvents. |
| Emission Color | Primarily blue, with the ethyl group helping to maintain spectral purity by preventing aggregation. |
| Charge Transport | The fluorene core provides good charge mobility. |
| Morphological Stability | The hydroxyl group can be used for cross-linking to create more stable films. |
This table outlines the expected influence of incorporating a this compound derived unit into a conjugated polymer, based on established principles of polyfluorene chemistry.
The excellent photophysical and charge-transporting properties of fluorene-based materials make them highly suitable for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
In OLEDs , polyfluorenes are often used as the emissive layer, where their high photoluminescence quantum yield translates to efficient light emission. The wide bandgap of fluorene-based polymers makes them particularly well-suited for blue-emitting devices, which are a critical component for full-color displays and solid-state lighting. The substitution at the C9 position with groups like ethyl is crucial for achieving long-term operational stability by preventing the formation of undesirable long-wavelength emission bands.
In OFETs , the high charge carrier mobility of fluorene-based polymers is a key advantage. researchgate.net These materials can be used as the active semiconductor layer in thin-film transistors. The ability to process these materials from solution allows for the fabrication of large-area and flexible electronic devices. The nature of the substituent at the C9 position can influence the packing of the polymer chains in the thin film, which in turn affects the charge transport characteristics of the OFET.
Materials for Circularly Polarized Luminescence
The quest for advanced materials with tailored photophysical properties has led to significant interest in chiral luminophores capable of emitting circularly polarized luminescence (CPL). CPL is the differential emission of left- and right-handed circularly polarized light, a property of considerable potential in 3D displays, optical data storage, and as probes in biological systems. The generation of CPL requires a chiral molecular scaffold, and the dissymmetry factor (g_lum) is a key metric of the extent of polarization.
While direct examples of this compound in CPL applications are not extensively documented, the inherent chirality of substituted fluorene derivatives provides a strong basis for their potential in this field. The introduction of a chiral center at the C9 position of the fluorene core, as is the case with this compound when the ethyl group and hydroxyl group are considered in a chiral environment, can induce chiroptical properties. The fluorene moiety itself is a well-established chromophore, and its derivatives have been incorporated into polymers and small molecules for various optoelectronic applications.
The strategy often employed in designing CPL-active materials involves the incorporation of a chiral unit into a luminescent backbone. For instance, chiral binaphthyl-based conjugated polymers have been shown to exhibit strong CPL signals. acs.org The dihedral angle of the binaphthyl unit plays a crucial role in determining the g_lum value. acs.org Similarly, the spatial arrangement of the ethyl and hydroxyl groups in chiral derivatives of this compound could influence the helical twist of a larger molecular structure, thereby inducing or enhancing CPL.
Furthermore, the concept of "solvent chirality transfer" has been demonstrated in polymers containing fluorene moieties, where a chiral solvent can induce an optically active conformation in an achiral polymer. mdpi.com This suggests that even in the absence of a permanent chiral center, the fluorene scaffold is susceptible to chiral induction. The derivatization of this compound to introduce specific chiral auxiliaries or to incorporate it into a helical polymer backbone are promising avenues for the development of novel CPL materials.
Table 1: Chiral Moieties and their Impact on CPL Properties
| Chiral Moiety | System | Key Findings |
| Binaphthyl | Conjugated Polymers | Dihedral angle of the binaphthyl unit regulates the dissymmetry factor (g_lum). acs.org |
| Helicenes | Small Molecules | Twisted π-conjugated structures exhibit excellent CPL properties. rsc.org |
| Chiral Solvents | Polyfluorenes | Induction of optical activity in achiral polymers through solvent chirality transfer. mdpi.com |
Chemical Transformations for Diverse Molecular Frameworks
The this compound scaffold is a versatile platform for a variety of chemical transformations, enabling the synthesis of diverse and complex molecular frameworks. The presence of the hydroxyl group at the C9 position provides a reactive handle for a range of reactions, including ring expansions, eliminations to form unsaturated systems, and derivatizations for the design of functional molecules.
Ring Expansion Reactions to Phenanthrol and Phenanthridine (B189435) Derivatives
Ring expansion reactions of 9-substituted-9H-fluoren-9-ols offer a synthetic route to larger polycyclic aromatic systems such as phenanthrenes and their nitrogen-containing analogues, phenanthridines. A key example of this type of transformation is the Wagner-Meerwein rearrangement, which can be initiated by the dehydration of a 9-fluorenylmethanol derivative. For instance, the dehydration of 9-fluorenemethanol-10-C14 with phosphorus pentoxide leads to the formation of phenanthrene-9-C14. This reaction proceeds through the formation of a carbocation at the exocyclic methylene (B1212753) group, followed by a 1,2-shift of one of the aromatic rings, resulting in the expansion of the five-membered ring to a six-membered ring.
While the direct conversion of this compound to a phenanthrol derivative via a simple acid-catalyzed dehydration and rearrangement is not a direct analogue, the principle of carbocation-mediated ring expansion is applicable. The synthesis of phenanthridines, which are key structural motifs in many alkaloids and pharmacologically active compounds, can also be envisioned from fluorenol precursors. Photochemically-mediated cyclizations of fluorenone-derived oximes have been shown to yield phenanthridines through a radical cyclization mechanism. beilstein-journals.org This suggests that derivatives of this compound could be converted to the corresponding ketone, 9-ethyl-9H-fluorenone, and then subjected to similar cyclization strategies to access phenanthridine frameworks.
Conversion to Fulvenes and Alkylidene Fluorenes
The dehydration of this compound provides a direct route to the corresponding 9-ethylidene-9H-fluorene, a member of the alkylidene fluorene family. This elimination reaction is typically acid-catalyzed and proceeds through the formation of a carbocation at the C9 position, followed by the loss of a proton from the ethyl group. Alkylidene fluorenes are valuable building blocks in organic synthesis and have been utilized in the preparation of more complex molecules. For example, the acid-catalyzed reaction of 9-fluorenol with 9-alkylidenefluorenes can lead to the formation of 1,1-(9-fluorenyl-9-fluorenylidene)-alkanes. acs.org
Fulvenes are a class of unsaturated cyclic compounds that can be formally derived from cyclopentadiene (B3395910) by substitution at the exocyclic carbon atom. The synthesis of fulvenes often involves the condensation of a ketone or aldehyde with cyclopentadiene or its derivatives. While not a direct conversion of this compound, the related ketone, 9-fluorenone (B1672902), can be a precursor to fulvene-like structures. Efficient catalytic methods for fulvene (B1219640) synthesis have been developed, often employing secondary amines like pyrrolidine (B122466) as catalysts. nih.govnih.govresearchgate.net These methods could potentially be adapted to create novel fulvene derivatives starting from the fluorene scaffold.
Table 2: Synthesis of Alkylidene Fluorenes and Related Structures
| Starting Material | Reagents | Product | Reaction Type |
| 9-Fluorenylcarbinol | Phosphorus pentoxide | Phenanthrene | Dehydration/Rearrangement epa.gov |
| 9-Fluorenol and 9-Alkylidenefluorene | Acid | 1,1-(9-Fluorenyl-9-fluorenylidene)-alkane | Addition/Dehydration acs.org |
| Fluorenone and Cyclopentadiene | Pyrrolidine | 6,6-Diphenylfulvene (analogue) | Condensation nih.govnih.govresearchgate.net |
Derivatization for Ligand Design in Catalysis
The fluorene backbone provides a rigid and well-defined scaffold for the design of chiral ligands for asymmetric catalysis. The C9 position is particularly amenable to substitution, allowing for the introduction of various functional groups that can coordinate to metal centers. A notable example is the synthesis of C2-symmetric bis(oxazoline) (BOX) ligands derived from fluoren-9-ylidene malonate. nih.gov
The synthesis of these ligands begins with the Knoevenagel condensation of 9-fluorenone with diethyl malonate to afford diethyl fluoren-9-ylidene malonate. This intermediate is then reacted with enantiomerically pure amino alcohols to construct the bis(oxazoline) framework. The resulting fluoren-9-ylidene malonate-derived BOX ligands possess a larger bridge angle compared to those with sp3 hybridized bridge carbons, which can influence the enantioselectivity of the catalyzed reaction. nih.gov
Copper(II) complexes of these ligands have been successfully employed as catalysts in the asymmetric Friedel-Crafts reaction of indoles with arylidene malonates, achieving moderate to good enantioselectivity (up to 88% ee). nih.gov This demonstrates the potential of the fluorene scaffold in the development of effective chiral ligands. Derivatization of this compound could lead to a new class of chiral ligands with potentially unique catalytic properties.
Table 3: Application of Fluorene-Derived Ligands in Asymmetric Catalysis
| Ligand Type | Metal Complex | Reaction | Enantioselectivity (ee) |
| Fluoren-9-ylidene malonate-derived bis(oxazoline) | Cu(OTf)2 | Friedel-Crafts reaction of indoles with arylidene malonates | Up to 88% nih.gov |
Bio-inspired and Biomimetic Synthesis Approaches
Nature often provides inspiration for the development of novel and efficient synthetic strategies. Biomimetic synthesis aims to mimic the synthetic pathways observed in biological systems to construct complex molecules. In the context of the this compound scaffold, a biomimetic approach to the synthesis of polyarylated fluorenes has been reported. comu.edu.tr This strategy is inspired by the biosynthesis of selaginpulvilins, natural products found in Selaginellaceae plants.
The key step in this biomimetic synthesis is an intramolecular electrophilic aromatic substitution, which mimics a proposed cyclization in the natural biosynthetic pathway. In this process, a precursor ketone undergoes cyclization to form a fluorenol derivative. comu.edu.tr This approach highlights the feasibility of constructing the fluorenol core through a bio-inspired pathway.
While this specific example leads to polyarylated fluorenols, the underlying principle of mimicking biosynthetic cyclizations could be adapted for the synthesis of this compound itself or its derivatives. Such strategies often offer advantages in terms of efficiency and stereoselectivity, as they are guided by the principles of enzymatic catalysis. The development of biomimetic approaches to fluorenol synthesis remains an active area of research with the potential to provide novel and sustainable routes to these valuable compounds.
Q & A
Q. What are the common synthetic routes for 9-Ethyl-9H-fluoren-9-ol and structurally related derivatives?
- Methodological Answer : Fluorenol derivatives are typically synthesized via alkylation, oxidation, or substitution reactions. For example, alkylation of fluoren-9-ol with ethyl halides under basic conditions can yield this compound. Oxidation of fluorene derivatives using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) produces hydroxylated intermediates, while substitution reactions with nucleophiles (e.g., amines or thiols) enable functionalization at specific positions . Similar strategies are employed for derivatives like 9-Phenyl-9-fluorenol (CAS 25603-67-2) and 9-Methyl-9H-fluoren-9-ol (CAS 6311-22-4), where Grignard reagents or Friedel-Crafts alkylation are used to introduce substituents .
Q. How is NMR spectroscopy applied to characterize fluorenol derivatives?
- Methodological Answer : NMR spectroscopy (¹H and ¹³C) is critical for confirming regiochemistry and stereochemistry. For example, in (S)-9-Butyl-1,5-dimethyl-9H-fluoren-9-ol (3ba), ¹H NMR reveals distinct chemical shifts for the hydroxyl proton (δ ~2.5 ppm) and methyl/butyl groups (δ 0.8–1.6 ppm), while ¹³C NMR identifies carbonyl or aromatic carbons. Coupling constants and integration ratios resolve stereochemical ambiguities, such as distinguishing axial vs. equatorial substituents in chiral derivatives .
Advanced Research Questions
Q. How can enantioconvergent synthesis be optimized to produce chiral fluorenols from racemic alcohols?
- Methodological Answer : Enantioconvergent synthesis leverages cooperative catalysis to transform racemic alcohols into single enantiomers. For example, Pd(II)/chiral norbornene catalysts enable dynamic kinetic resolution of racemic 9-substituted fluorenols. Key parameters include:
- Catalyst loading : 5–10 mol% Pd(OAc)₂ and chiral ligand.
- Solvent system : Tetrahydrofuran (THF) at 60°C.
- Reaction time : 12–24 hours.
This method achieves high enantiomeric excess (e.g., 81% yield, >90% ee for (S)-9-Butyl-1,5-dimethyl-9H-fluoren-9-ol) by stabilizing transition states through π-π interactions between the norbornene ligand and fluorenyl backbone .
Q. What methodologies enable oxidative ring-opening of 9H-fluoren-9-ols to synthesize biaryl ketones?
- Methodological Answer : Oxidative ring-opening of 9H-fluoren-9-ols is achieved using hypervalent iodine reagents (e.g., PhI(OAc)₂) or transition-metal catalysts (e.g., RuCl₃). The process involves:
Activation : Deprotonation of the hydroxyl group with K₂CO₃.
Oxidation : Cleavage of the C9–C bond to form a ketone intermediate.
Rearrangement : Aryl migration to yield 2-hydroxy-2'-aroyl-1,1'-biaryls.
For example, 9H-fluoren-9-ol derivatives react with PhI(OAc)₂ in acetonitrile at 80°C, yielding biaryl ketones with >70% efficiency. The reaction mechanism involves a radical pathway confirmed by ESR spectroscopy .
Key Considerations for Experimental Design
- Crystallography : Use SHELX software (SHELXL, SHELXS) for small-molecule refinement. SHELXL is optimal for high-resolution data, while SHELXD resolves twinned crystals .
- Safety : Fluorenol derivatives may exhibit acute toxicity (Category 3) and require handling in fume hoods with PPE (gloves, goggles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
